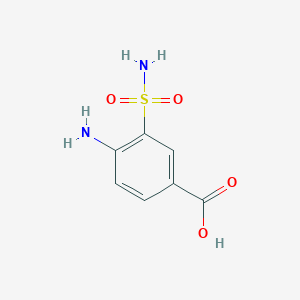

4-Amino-3-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOMHQLECOWBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464738 | |

| Record name | 4-Amino-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-28-0 | |

| Record name | 4-Amino-3-(aminosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89694-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3 Sulfamoylbenzoic Acid

Established Synthetic Pathways

The primary methods for synthesizing 4-amino-3-sulfamoylbenzoic acid and its precursors involve the functionalization of halogenated benzoic acids, diazotization of amino-aromatic compounds, and direct sulfonation techniques.

Halogenated benzoic acids serve as versatile starting materials for the synthesis of polysubstituted benzene (B151609) rings due to the directing effects and reactivity of the halogen and carboxyl groups.

A prevalent industrial synthesis starts with 4-chlorobenzoic acid. This method involves two key steps: chlorosulfonation followed by ammonolysis.

First, 4-chlorobenzoic acid is treated with an excess of chlorosulfonic acid. google.comguidechem.com The carboxyl group deactivates the aromatic ring, while the chloro group directs incoming electrophiles to the ortho and para positions. The sulfonation occurs at the position ortho to the chlorine atom (and meta to the carboxylic acid), yielding 4-chloro-3-(chlorosulfonyl)benzoic acid. google.comguidechem.com The reaction is typically heated to drive it to completion. google.com The resulting sulfonyl chloride is then reacted with aqueous ammonia (B1221849). guidechem.com The ammonia acts as a nucleophile, displacing the chloride on the sulfonyl group to form the sulfonamide. This step yields 4-chloro-3-sulfamoylbenzoic acid. guidechem.comsigmaaldrich.com Subsequent reaction steps would be required to replace the chlorine atom with an amino group to arrive at the final product.

| Step | Starting Material | Reagent(s) | Key Intermediate |

| 1. Chlorosulfonation | 4-Chlorobenzoic acid | Chlorosulfonic acid (HSO₃Cl) | 4-Chloro-3-(chlorosulfonyl)benzoic acid |

| 2. Ammonolysis | 4-Chloro-3-(chlorosulfonyl)benzoic acid | Aqueous Ammonia (NH₃) | 4-Chloro-3-sulfamoylbenzoic acid |

In some synthetic variations, the carboxylic acid is first protected as a methyl ester. Starting with methyl 4-chlorobenzoate, chlorosulfonation can be carried out similarly to yield methyl 4-chloro-3-(chlorosulfonyl)benzoate. This intermediate can then undergo ammonolysis to produce methyl 4-chloro-3-sulfamoylbenzoate. The ester group can be hydrolyzed in a final step to yield the carboxylic acid. This protection strategy can sometimes improve solubility and prevent unwanted side reactions of the carboxylic acid group during the sulfonation and amination steps. The synthesis of related compounds, such as 3-amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester, demonstrates the use of methyl esters in multi-step syntheses involving modifications to the benzene ring. google.com

The chlorine atom in 4-chloro-3-sulfamoylbenzoic acid and its derivatives is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation is due to the presence of strong electron-withdrawing groups—the sulfamoyl (-SO₂NH₂) and carboxyl (-COOH) groups—positioned ortho and para to the halogen. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. wikipedia.orgmasterorganicchemistry.com

A relevant example is found in the synthesis of the diuretic bumetanide (B1668049), which involves the displacement of a chlorine atom. wikipedia.org In a related synthesis, 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid reacts with phenol (B47542) in the presence of a base to generate 4-phenoxy-5-aminosulfonyl-3-nitrobenzoic acid. google.com The reaction proceeds by cooling the initial solution to 0-30°C before adding the nucleophile. google.com This demonstrates that a halogen ortho to a sulfamoyl group and para to a nitro group is highly susceptible to substitution by a nucleophile like a phenoxide. A similar SNAr reaction, using an appropriate nitrogen nucleophile, could be envisioned to replace the chlorine in 4-chloro-3-sulfamoylbenzoic acid to form 4-amino-3-sulfamoylbenzoic acid.

| Starting Material | Nucleophile | Conditions | Product Type |

| 4-Chloro-5-aminosulfonyl-3-nitrobenzoic acid | Phenol / Base | 80-100°C | Phenoxy-substituted benzoic acid google.com |

| Halobenzenes | Amines | Ru(II) complex catalysis | Aminated arenes nih.gov |

Diazotization reactions provide a versatile method for introducing a variety of functional groups onto an aromatic ring by converting a primary aromatic amine into a diazonium salt. scirp.orgscirp.org This salt can then be subjected to a range of substitution reactions.

A potential, though less commonly cited, route to 4-amino-3-sulfamoylbenzoic acid could start from an existing di-substituted aminobenzoic acid. For example, one could start with 4-amino-3-sulfobenzoic acid. The amino group could be diazotized using sodium nitrite (B80452) and a mineral acid (e.g., HCl) at low temperatures. mdpi.com The resulting diazonium salt could then be subjected to a Sandmeyer-type reaction or other transformation to introduce a different functional group if needed, or the sequence of steps could be altered. More practically, a precursor like 4-aminobenzoic acid could be diazotized, followed by reactions to introduce the sulfamoyl group. scirp.orgscirp.org However, the direct introduction of a sulfamoyl group via a diazonium salt is not a standard transformation. A more plausible diazotization route would involve a precursor like 4-nitro-3-sulfamoylbenzoic acid, where the nitro group is reduced to an amine in the final step.

Direct sulfonation is a fundamental electrophilic aromatic substitution reaction. imperial.ac.uk The synthesis of 4-amino-3-sulfamoylbenzoic acid can be viewed as an extension of the sulfonation of a benzoic acid precursor. As described previously (Section 2.1.1.1), the chlorosulfonation of 4-chlorobenzoic acid is a key example of this approach. google.comguidechem.com

Alternatively, one could envision a route starting with 4-aminobenzoic acid. The amino group is a strong activating group, but it is sensitive to oxidation and protonation under harsh sulfonation conditions. Therefore, it is typically protected as an acetamide (B32628) (N-acetyl group) before sulfonation. The acetamido group directs the incoming sulfonyl group to the ortho position. The subsequent sulfonation of N-acetyl-4-aminobenzoic acid would yield N-acetyl-4-amino-3-sulfonic acid. This sulfonic acid could then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide. A final deprotection step (hydrolysis of the acetyl group) would reveal the free amine, yielding the target compound, 4-amino-3-sulfamoylbenzoic acid.

| Precursor | Reaction Steps | Key Features |

| 4-Aminobenzoic acid | 1. Acetylation (protection) 2. Sulfonation 3. Chlorination (SO₃H → SO₂Cl) 4. Amination (SO₂Cl → SO₂NH₂) 5. Hydrolysis (deprotection) | Protects the amino group from oxidation and directs sulfonation. |

| 4-Chlorobenzoic acid | 1. Chlorosulfonation 2. Ammonolysis 3. Nucleophilic substitution of Cl with NH₂ | Utilizes the directing effects of existing substituents. |

Routes from Halogenated Benzoic Acid Derivatives

Advanced Chemical Derivatization Strategies

The unique structure of 4-Amino-3-sulfamoylbenzoic acid, featuring a carboxylic acid, a primary amino group, and a sulfonamide group, allows for a wide range of chemical modifications. These derivatization strategies are crucial for developing new compounds with tailored properties.

Esterification Reactions

Esterification of the carboxylic acid group in 4-Amino-3-sulfamoylbenzoic acid and its analogs is a common derivatization technique. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a well-established procedure for this transformation. bond.edu.auresearchgate.netlibretexts.org For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a one-pot Fischer esterification reaction. bond.edu.au This reaction can be monitored visually due to color changes during the purification process. bond.edu.au Various catalysts, including silica (B1680970) chloride, can be employed to facilitate the esterification of carboxylic acids with alcohols. organic-chemistry.org The reaction conditions, such as the molar equivalents of the alcohol and the presence of water, can significantly impact the yield of the ester product, in accordance with Le Chatelier's Principle. libretexts.org

A method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols involves heating the reactants in the presence of phosphorus pentoxide or polyphosphoric acids. google.com

Amidation and Benzamide (B126) Formation

The carboxylic acid moiety of 4-Amino-3-sulfamoylbenzoic acid and its derivatives readily undergoes amidation reactions to form benzamides.

The coupling of sulfamoyl benzoic acids with primary and secondary amines is a versatile method for synthesizing a variety of sulfamoyl-benzamide derivatives. nih.gov This reaction is often carried out using standard carbodiimide (B86325) coupling agents like EDC with a catalytic amount of DMAP. nih.gov The electronic nature of the amine has been shown to have little effect on the efficiency of the amide bond formation. nih.gov Both aliphatic and aromatic amines, including anilines, n-butylamine, and morpholine, have been successfully used in these coupling reactions. nih.gov Various reagents and methods can be employed for the direct amidation of carboxylic acids with amines, including the use of borate (B1201080) esters and other Lewis acid catalysts. nih.govorganic-chemistry.org These methods often offer high yields and good functional group tolerance. acs.orgorganic-chemistry.org

Table 1: Examples of Amidation Reactions with Primary and Secondary Amines

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Product | Yield (%) | Reference |

| Cyclopropyl sulfonamide | p-Chloroaniline | EDC/DMAP | Sulfamoyl-benzamide 3a | 68 | nih.gov |

| Cyclopropyl sulfonamide | p-Anisidine | EDC/DMAP | Sulfamoyl-benzamide 3b | 72 | nih.gov |

| Morpholinosulfonamide | p-Chloroaniline | EDC/DMAP | Benzamide 3e | 73 | nih.gov |

| Morpholinosulfonamide | p-Anisidine | EDC/DMAP | Benzamide 3f | 69 | nih.gov |

| Bromo(difluoro)acetic acid | 1,2,3,4-tetrahydroquinoline | DAST | 2-bromo-N-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide | - | acs.org |

This table is for illustrative purposes and specific yields may vary based on reaction conditions.

The carboxylic acid group of 4-Amino-3-sulfamoylbenzoic acid can be coupled with the amino group of amino acids and dipeptides to form peptide-like structures. This is a key strategy in medicinal chemistry for creating novel molecules with potential biological activity. acs.org For example, a DNA-encoded library of small molecules was synthesized by conjugating 4-sulfamoylbenzoic acid with various amino acids, such as leucine, alanine, and histidine. acs.org These reactions often utilize standard peptide coupling protocols. scienceopen.comnih.gov Various coupling reagents, including those based on hypervalent iodine, have been developed to facilitate the efficient formation of dipeptides from amino acids, even those that are sterically hindered. nih.gov Heterogeneous nanocatalysts have also been developed to catalyze the formation of amide bonds between amino acids in solution. nih.gov

Table 2: Examples of Coupling Reactions with Amino Acids

| Reactant 1 | Reactant 2 | Coupling Method | Product | Reference |

| 4-Sulfamoylbenzoic acid | Leucine | Modular peptide linker | 4-Sulfamoylbenzoic acid-Leucine conjugate | acs.org |

| 4-Sulfamoylbenzoic acid | Alanine | Modular peptide linker | 4-Sulfamoylbenzoic acid-Alanine conjugate | acs.org |

| 4-Sulfamoylbenzoic acid | Histidine | Modular peptide linker | 4-Sulfamoylbenzoic acid-Histidine conjugate | acs.org |

| Cbz-N(Me)-Phe-OH | Various standard amino acids | IBA-OBz/(4-MeOC6H4)3P | Dipeptides | nih.gov |

This table provides examples of coupling reactions and does not represent an exhaustive list.

Schiff Base Synthesis via the Amino Group

The primary amino group of 4-Amino-3-sulfamoylbenzoic acid and its derivatives is a reactive site for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or a ketone). researchgate.netnih.govnih.govsciensage.infomdpi.com This reaction is typically carried out by refluxing the reactants in an appropriate solvent, sometimes with the addition of a catalytic amount of acid. researchgate.netnih.gov A wide variety of aromatic aldehydes with different substituents have been reacted with amino-sulfonamide derivatives to produce a diverse range of Schiff bases. researchgate.netnih.govmdpi.com The resulting azomethine group (-C=N-) is a key structural feature of these compounds. nih.govmdpi.com

Table 3: Examples of Schiff Base Synthesis

| Amine Reactant | Carbonyl Reactant | Reaction Conditions | Product Type | Reference |

| Sulphathiazole | 2-Hydroxybenzaldehyde | Ethanolic solution, reflux | (E)-4-((2-hydroxybenzylidene)amine)-N-(thiazol-2-yl)benzene sulfonamide | researchgate.net |

| Sulphamethoxazole | 2-Hydroxybenzaldehyde | Ethanolic solution, reflux | 4-((2-hydroxy-benzylidine)-amine)-N-(methyl-1,2-oxazol-3-yl)-benzene sulphonamide | researchgate.net |

| Sulfamethoxazole (B1682508) | Substituted aldehydes | Ethanol, glacial acetic acid | Substituted sulfamethoxazole Schiff bases | nih.gov |

| 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | - | Schiff bases of 1,2,4-triazole-3-thione | mdpi.com |

This table illustrates the versatility of Schiff base synthesis from amino-sulfonamide precursors.

Isocyanate Derivative Formation

The transformation of the amino group in 4-amino-3-sulfamoylbenzoic acid and its derivatives into a reactive isocyanate functional group is a key synthetic step for creating a variety of analogues. Isocyanates are valuable intermediates in organic synthesis, known for their utility in forming ureas, carbamates, and other heterocyclic systems. nih.gov

A common and effective method for this conversion involves the use of phosgene (B1210022) or its safer synthetic equivalent, triphosgene (B27547). For instance, L-phenylalanine methyl ester hydrochloride can be converted to its corresponding isocyanate in high yield (98%) by reacting it with triphosgene in a biphasic mixture of methylene (B1212753) chloride and saturated aqueous sodium bicarbonate. orgsyn.org This procedure is conducted at low temperatures (ice bath) to control the reactivity of the reagents. orgsyn.org The mild conditions and high efficiency of this method make it a superior alternative to older techniques that required purging with hazardous gaseous phosgene at high temperatures. orgsyn.org

Another approach involves the treatment of amino acid ester hydrochlorides with a hexamethyldisilazane/CO2 system to form monosilyl urethanes, which are then treated with phosgene to yield the desired isocyanates. pleiades.online This organosilicon-based method provides a quantitative conversion to the isocyanate. pleiades.online These synthetic strategies highlight the established procedures available for converting the amino functionality, such as that in 4-amino-3-sulfamoylbenzoic acid, into a versatile isocyanate handle for further molecular elaboration.

Heterocyclic Ring System Annulation and Scaffold Integration

The structural framework of 4-amino-3-sulfamoylbenzoic acid serves as a versatile starting point for the synthesis of various heterocyclic systems. The presence of the amino, sulfamoyl, and carboxylic acid groups allows for diverse chemical transformations, leading to the formation of fused or appended heterocyclic rings such as pyrazoles, pyrroles, pyrimidines, thiazoles, thiadiazoles, and triazoles.

Pyrazole (B372694) and Pyrrole (B145914) Derivative Synthesis

The synthesis of pyrazole and pyrrole derivatives is a significant area of medicinal chemistry due to the prevalence of these rings in biologically active compounds. wikipedia.orgnih.gov

Pyrazole Synthesis: Pyrazoles are typically prepared through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. youtube.com In the context of derivatives related to the title compound, 5-aminopyrazoles can be reacted with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free heating conditions to produce pyrazolo[3,4-b]pyridin-6-ones. nih.gov This reaction proceeds through the formation of a dihydro intermediate, followed by the elimination of a benzamide molecule in a superbasic medium like t-BuOK/DMSO to yield the final aromatic product. nih.gov

Pyrrole Synthesis: Several classical methods exist for pyrrole synthesis. The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.com A more intricate method, the Hantzsch pyrrole synthesis, reacts a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org For synthesizing complex structures like 4-sulfamoyl pyrrole analogs, a multi-step pathway has been employed where a precursor acid is heated in acetic anhydride/toluene to form a münchnone in situ, which then reacts with an alkynyl sulfonamide to generate the pyrrole ring. researchgate.net Subsequent deprotection steps can then yield the final desired products. researchgate.net

Table 1: Selected Synthesized Pyrazole and Pyrrole Derivatives

| Compound Name | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 5-Aminopyrazoles, Azlactones | Condensation/Elimination | nih.gov |

| 4-Sulfamoyl pyrrole analogs | 2-(N-(...))acetic acid, Alkynyl sulfonamides | Münchnone cycloaddition | researchgate.net |

| Substituted Pyrroles | β-Ketoesters, Ammonia, α-Haloketones | Hantzsch Pyrrole Synthesis | wikipedia.org |

| N-Substituted Pyrroles | 2,5-Dimethoxytetrahydrofuran, Amines | Paal-Knorr Condensation | organic-chemistry.org |

Pyrimidine (B1678525) Derivative Synthesis

Pyrimidine scaffolds are of great interest in drug discovery. A novel class of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors has been developed using a pyrimidine core. nih.gov In this approach, the synthesis involves substituting the pyrimidine ring at the 4- and 6-positions with various amines and incorporating a 4-amino benzoic acid (PABA) moiety. nih.gov The synthesis of these PABA-substituted pyrimidine derivatives was efficiently achieved using microwave irradiation, which significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov This methodology suggests that 4-amino-3-sulfamoylbenzoic acid could be integrated into similar pyrimidine scaffolds to explore new biological activities.

Table 2: Synthesis of Pyrimidine Derivatives

| Derivative Class | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| PABA-substituted pyrimidines | Microwave-assisted synthesis | High yield, Reduced reaction time | nih.gov |

| Amino-pyrimidine-curcumin analogs | Condensation reaction | Stable in physiological media | nih.gov |

Thiazole (B1198619) and Thiadiazole Analogue Synthesis

Thiazole Synthesis: The Hantzsch thiazole synthesis is a foundational method for creating thiazole rings, typically by reacting a thiourea (B124793) or thioamide with an α-haloketone. mdpi.comnih.gov This protocol has been adapted to produce a wide range of derivatives. For instance, 4-amino-thiazole analogs of Fmoc-amino acids have been synthesized in a one-pot reaction by condensing N(alpha)-Fmoc alpha-halomethylketones with thiourea. nih.gov In another example, new thiazole derivatives bearing a sulfonamide moiety were synthesized starting from 2-Chloro-N-(4-sulfamoylphenyl) acetamide. iaea.org The synthesis of 2,4-disubstituted thiazole derivatives can also be achieved by reacting thiosemicarbazones with a suitable 2-haloacetophenone. iaea.org

Thiadiazole Synthesis: 1,3,4-Thiadiazoles are another important class of sulfur-containing heterocycles. They can be synthesized by the cyclization of thiosemicarbazide (B42300) derivatives. One common method involves reacting an aromatic carbonyl halide with thiosemicarbazide, followed by intramolecular cyclization. nih.gov An alternative one-pot synthesis uses polyphosphate ester (PPE) to facilitate the reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of more toxic reagents. encyclopedia.pub The thionation of N,N'-acylhydrazines with Lawesson's reagent is another effective route to 1,3,4-thiadiazoles. organic-chemistry.org

Table 3: Synthetic Approaches to Thiazole and Thiadiazole Analogues

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Thiazole | Modified Hantzsch Synthesis | N(alpha)-Fmoc alpha-halomethylketones, Thiourea | nih.gov |

| Thiazole | Hantzsch-type reaction | Thiosemicarbazones, 2-Haloacetophenone | iaea.org |

| 1,3,4-Thiadiazole | Cyclization | Thiosemicarbazide, Aromatic carbonyl halide | nih.gov |

| 1,3,4-Thiadiazole | One-pot cyclodehydration | Carboxylic acid, Thiosemicarbazide, PPE | encyclopedia.pub |

| 1,3,4-Thiadiazole | Thionation/Cyclization | N,N'-Acylhydrazines, Lawesson's reagent | organic-chemistry.org |

Triazole Linker Integration in Analogues

Triazole rings are frequently used in medicinal chemistry as stable linkers or as bioisosteres of other functional groups like amides and esters. nih.gov The 1,2,3-triazole moiety, in particular, has been integrated into various molecular scaffolds to enhance biological activity. nih.gov For example, a series of 1,2,3-triazole linked amino combretastatin (B1194345) A-4 (CA-4) conjugates were synthesized by coupling amino stilbenes with substituted benzyl-1H-1,2,3-triazole-4-carboxylic acids. nih.gov In another context, 4-amino-5-(substituted-phenyl)-4H- nih.goviaea.orgCurrent time information in Bangalore, IN.-triazole-3-thiols have been synthesized by the cyclization of thiocarbohydrazide (B147625) with substituted benzoic acids using a fusing method. researchgate.net The primary amine group on these triazoles can be further derivatized, for instance, by condensation with various aromatic aldehydes. researchgate.net This demonstrates the potential for integrating the 4-amino-3-sulfamoylbenzoic acid scaffold with triazole linkers to create novel, complex molecules.

Table 4: Triazole Synthesis and Integration

| Triazole Type | Synthetic Method | Application | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Click Chemistry (Coupling) | Linker in CA-4 analogues | nih.gov |

| 4H-1,2,4-Triazole | Cyclization (Fusing method) | Scaffold for further derivatization | researchgate.net |

| 4-Amino-1,2,4-(4H)triazole | Reaction of hydrazine with carboxylic acid | High yield synthesis with polymer acid catalyst | google.com |

Isosteric Replacement Approaches in Analogues

Isosteric and bioisosteric replacement are key strategies in drug design used to modify the physicochemical properties, improve efficacy, and reduce the toxicity of lead compounds. nih.govtcichemicals.com This approach involves substituting a functional group or a substructure with another that has similar steric and electronic characteristics.

In the context of analogues related to 4-amino-3-sulfamoylbenzoic acid, various isosteric replacements can be envisioned. The triazole ring is a well-known bioisostere for amide, ester, and carboxylic acid functionalities due to its similar size, planarity, and ability to participate in hydrogen bonding. nih.gov For example, the replacement of an amide bond with a 1,2,3-triazole ring in the anticancer drug imatinib (B729) resulted in a significant enhancement of activity. nih.gov This highlights the potential of using triazoles to modify structures derived from 4-amino-3-sulfamoylbenzoic acid.

Another novel bioisostere for the α-amino acid functionality is the 3,4-diamino-3-cyclobutene-1,2-dione group. nih.gov This achiral and easily prepared moiety has been successfully incorporated into a series of NMDA receptor antagonists, demonstrating its utility as a surrogate for the traditional amino acid structure. nih.gov Such isosteric replacement strategies offer a rational approach to developing new analogues of 4-amino-3-sulfamoylbenzoic acid with potentially improved pharmacological profiles.

The Role of 4-Amino-3-sulfamoylbenzoic Acid as a Crosslinking Reagent: Information Not Found

Extensive research has been conducted to gather information regarding the synthetic methodologies and chemical transformations of 4-Amino-3-sulfamoylbenzoic acid, specifically focusing on its role as a crosslinking reagent in organic synthesis as per the requested outline. This investigation involved targeted searches across various scientific databases and chemical literature.

Despite these efforts, no specific data, research findings, or established synthetic methods could be located that describe the use of 4-Amino-3-sulfamoylbenzoic acid as a crosslinking reagent. The available literature does not appear to contain information on its application in creating networked polymers or crosslinked structures.

Therefore, the section on its "Role as a Crosslinking Reagent in Organic Synthesis," including any potential data tables or detailed research findings, cannot be provided at this time due to a lack of available scientific evidence for this specific function.

It is possible that 4-Amino-3-sulfamoylbenzoic acid is not commonly utilized for this purpose, or if it is, such applications are not documented in the accessible scientific literature.

Advanced Analytical and Spectroscopic Characterization of 4 Amino 3 Sulfamoylbenzoic Acid and Its Research Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the characterization of molecular structures. By examining the interaction of electromagnetic radiation with the molecule, each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the identification of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 4-Amino-3-sulfamoylbenzoic acid, the aromatic protons are expected to appear in distinct regions due to the electronic effects of the amino (-NH₂), sulfamoyl (-SO₂NH₂), and carboxylic acid (-COOH) substituents. The spectrum would likely show three signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. Protons on the amine, sulfonamide, and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Amino-3-sulfamoylbenzoic acid, seven distinct signals would be anticipated: one for the carboxylic carbon, and six for the aromatic carbons, which are rendered non-equivalent by the substitution pattern. The chemical shifts of these carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfamoyl and carboxyl groups.

| Compound | Technique | Solvent | Observed Chemical Shifts (δ ppm) |

|---|---|---|---|

| 4-Aminobenzoic acid | ¹H NMR | DMSO-d6 | 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) rsc.org |

| 4-Chlorobenzoic acid | ¹H NMR | DMSO | 13.20 (s, 1H, COOH), 8.42–7.79 (m, 2H, Ar-H), 7.77–7.35 (m, 2H, Ar-H) rsc.org |

| 4-Aminobenzamide | ¹³C NMR | DMSO-d6 | 168.8, 151.4, 129.4, 120.8, 110.8 rsc.org |

| 4-Chlorobenzoic acid | ¹³C NMR | DMSO | 171.7, 143.0, 136.3, 134.9, 133.9 rsc.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-Amino-3-sulfamoylbenzoic acid is expected to show characteristic absorption bands corresponding to its various functional moieties.

Key expected vibrational frequencies include:

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, which is broadened due to strong hydrogen bonding.

N-H Stretch: The amino group (-NH₂) typically shows two bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region. The sulfamoyl (-SO₂NH₂) N-H stretching also appears in this range.

C=O Stretch: A strong absorption band between 1710-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.

S=O Stretch: The sulfamoyl group gives rise to two distinct stretching vibrations for the S=O bonds, typically appearing as strong bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric).

C-O Stretch: The stretching vibration for the C-O single bond of the carboxylic acid is found in the 1320-1210 cm⁻¹ range. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 3300 - 2500 (Broad) |

| Amino (-NH₂) | N-H Stretch | 3500 - 3300 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710 - 1680 |

| Sulfamoyl (-SO₂NH₂) | S=O Asymmetric Stretch | 1350 - 1300 |

| Sulfamoyl (-SO₂NH₂) | S=O Symmetric Stretch | 1160 - 1150 |

| Carboxylic Acid (-COOH) | C-O Stretch | 1320 - 1210 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 4-Amino-3-sulfamoylbenzoic acid, the absorption of UV radiation promotes electrons in π orbitals to higher energy π* orbitals. The presence of the benzene ring and its substituents gives rise to characteristic absorption bands. The absorption maxima (λmax) are influenced by the nature of the substituents on the aromatic ring. For instance, 4-Aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The conjugated system of the benzene ring, influenced by the auxochromic amino group and other substituents, is responsible for these absorptions. shimadzu.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For 4-Amino-3-sulfamoylbenzoic acid (C₇H₈N₂O₄S), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the loss of stable fragments such as the carboxylic acid group (-COOH) or the sulfamoyl group (-SO₂NH₂). Data for the related compound 4-amino-3-methylbenzoic acid shows a molecular weight of 151.1626. nist.govnist.gov

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It detects molecular vibrations that cause a change in the polarizability of a molecule. upenn.edu For 4-Amino-3-sulfamoylbenzoic acid, Raman spectroscopy would be particularly useful for observing symmetric vibrations and vibrations of the non-polar parts of the molecule, such as the aromatic ring breathing modes. Key functional groups like the sulfamoyl group (-SO₂NH₂) and the aromatic ring structure produce characteristic Raman signals that can be used for identification and structural confirmation. s-a-s.org The technique provides a unique "chemical fingerprint" based on the vibrational modes of the molecules within the sample. researchgate.net

Crystallographic Analysis

While the specific crystal structure for 4-Amino-3-sulfamoylbenzoic acid is not publicly documented, the analysis of a closely related compound, p-sulfamoylbenzoic acid, provides an example of the data obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇NO₄S |

| Crystal System | Monoclinic |

| Space Group | P121/k (No. 14) |

| a (Å) | 5.1885(3) |

| b (Å) | 22.865(1) |

| c (Å) | 7.2080(5) |

| β (°) | 108.037(6) |

| Volume (ų) | 813.1 |

Single Crystal X-ray Diffraction Studies

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction (XRPD) is an essential analytical tool for the characterization of crystalline solids. Unlike single-crystal XRD, which requires a well-formed single crystal, XRPD can be performed on a polycrystalline or powdered sample. This makes it a more practical technique for routine analysis in pharmaceutical development and quality control. XRPD is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

The crystalline nature of research derivatives of 4-Amino-3-sulfamoylbenzoic acid, such as furosemide (B1674285), has been confirmed by XRPD. The diffraction pattern of crystalline furosemide exhibits sharp and highly intense Bragg's peaks, which are characteristic of a well-ordered crystalline lattice. researchgate.net The positions (2θ angles) and relative intensities of these peaks serve as a unique fingerprint for a specific crystalline form. For example, published XRPD data for furosemide provides a reference for its identification and characterization. nih.govoup.comoup.com Furthermore, XRPD is instrumental in studying the effects of manufacturing processes, such as milling, on the crystallinity of a drug substance. Studies have shown a significant reduction in the crystallinity of furosemide with increasing milling time, as evidenced by a decrease in the intensity of diffraction peaks. researchgate.net

Below is a representative table of XRPD peak data for a crystalline pharmaceutical compound, illustrating the type of information obtained from this technique.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 60 |

| 18.9 | 4.69 | 75 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 55 |

| 25.9 | 3.44 | 70 |

Chromatographic Purity and Separation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for the determination of purity and the quantification of impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, offering high resolution, sensitivity, and reproducibility.

For the analysis of 4-Amino-3-sulfamoylbenzoic acid and its derivatives, such as bumetanide (B1668049), stability-indicating RP-HPLC methods are developed and validated according to International Council for Harmonisation (ICH) guidelines. researchgate.netajrconline.orgscispace.com These methods are designed to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products, ensuring the quality and stability of the drug substance and product.

A typical RP-HPLC method for the purity assessment of a research derivative like bumetanide would involve the following components:

Column: A stationary phase, commonly a C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm), provides the necessary hydrophobicity for the separation. researchgate.netscispace.com

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is used as the mobile phase. The composition can be isocratic (constant) or a gradient (varied over time) to achieve optimal separation. researchgate.netajrconline.orgscispace.com

Detection: A photodiode array (PDA) detector is often used to monitor the elution of compounds at a specific wavelength, for instance, 254 nm for bumetanide. researchgate.netscispace.com

Validation: The method is rigorously validated for parameters including specificity, linearity, precision, accuracy, and robustness to ensure its reliability. researchgate.netscispace.com

The following table summarizes a typical set of HPLC conditions for the analysis of a bumetanide-related compound.

| Parameter | Condition |

| Column | Discovery C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | 50:50 (v/v) of 0.1% o-phthalaldehyde (B127526) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array (PDA) at 254 nm |

| Column Temp. | 50 °C |

| Injection Vol. | 10 µL |

The linearity of such a method for bumetanide and its impurities has been demonstrated over a concentration range of 0.315-1.875 µg/mL. researchgate.netscispace.com The successful separation of the main compound from its degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) confirms the stability-indicating nature of the assay. ajrconline.org

Computational Chemistry and Molecular Modeling Studies of 4 Amino 3 Sulfamoylbenzoic Acid

Quantum Chemical Computations

Molecular Docking and Simulation Studies

Specific molecular docking and simulation studies focusing solely on 4-Amino-3-sulfamoylbenzoic acid have not been identified in the reviewed literature. Research efforts are typically directed towards its derivatives and their interactions with specific biological targets like the NKCC1 cotransporter. researchgate.net

Ligand-Protein Interaction Fingerprint Analysis

Ligand-protein interaction fingerprint analysis is a computational tool that provides a detailed overview of the interactions between a ligand and a protein. For derivatives of 4-amino-3-sulfamoylbenzoic acid, these analyses have been instrumental in understanding their binding mechanisms, particularly as inhibitors of carbonic anhydrase (CA).

Molecular modeling studies have revealed that the binding of these compounds to human carbonic anhydrase isozyme II (hCA II) is similar to other benzenesulfonamides. The ionized sulfonamide group coordinates with the Zn2+ ion in the enzyme's active site and participates in a hydrogen bond network with residues such as Thr199 and Glu106. nih.govacs.org The scaffold of the molecule can also engage in hydrophobic contacts with amino acids like Gln92, Val121, Phe131, Val135, Leu198, Thr199, Thr200, and Pro202. nih.govacs.org In the case of the tumor-associated isoform hCA IX, these interactions are largely preserved. However, modifications to the core structure can introduce additional, potent interactions. For instance, a fluorescein (B123965) tail on a derivative was found to form a strong hydrogen bond with the guanidine (B92328) moiety of Arg130, a residue characteristic of the hCA IX active site. nih.gov

Binding Affinity Prediction and Analysis

Computational methods are frequently used to predict the binding affinity between a ligand and its target protein, which is a key indicator of the ligand's potential efficacy. For compounds related to 4-amino-3-sulfamoylbenzoic acid, molecular docking and other modeling techniques have been employed to estimate their binding energies and inhibition constants (K_i_).

Studies on coumalic acid-based derivatives, which share some structural similarities, have shown potent and selective inhibitory activity against the tumor-related hCA isoforms IX and XII, with K_i_ values in the low nanomolar range. mdpi.comnih.gov For example, coumalic acid itself exhibited a K_i_ of 0.073 µM against hCA IX. mdpi.com Similarly, a fluorescent sulfonamide derivative demonstrated a high affinity for both hCA II and hCA IX, with dissociation constants (K_d_) of 0.64 nM and 0.30 nM, respectively. acs.org These computational predictions of high binding affinity are crucial for identifying promising drug candidates and guiding further experimental studies.

In Silico Assessment of Biological Activities

In silico methods are widely used to predict the biological activities of molecules, offering a rapid and cost-effective way to screen potential drug candidates. For 4-amino-3-sulfamoylbenzoic acid, which is the chemical basis for the diuretic furosemide (B1674285), computational studies have been part of broader research into its analogs and their therapeutic potential. nih.govru.nl

Recent research has explored a new chemical class of 4-amino-3-(alkylsulfamoyl)-benzoic acids as selective inhibitors of the Na-K-Cl cotransporter 1 (NKCC1), with potential applications in neurological disorders. researchgate.net Furthermore, patent literature indicates that 4-amino-3-sulfamoylbenzoic acid has been considered in the context of developing inhibitors for targets such as inhibin subunit beta E (INHBE) for metabolic disorders, phosphodiesterase 3B (PDE3B) for liver diseases, and 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). google.comgoogle.comgoogle.com These in silico assessments, often part of the initial drug discovery process, highlight the diverse biological activities being explored for this chemical scaffold.

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is determined by a variety of intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. While specific Hirshfeld surface analysis for 4-amino-3-sulfamoylbenzoic acid was not detailed in the search results, this method would be used to analyze the close contacts between molecules in the crystal structure. It would provide a fingerprint plot summarizing the types and relative contributions of different interactions, such as hydrogen bonds and van der Waals forces, which are critical for the stability of the crystal lattice.

Hydrogen Bonding Network Characterization

The hydrogen bonding network plays a pivotal role in the crystal packing of 4-amino-3-sulfamoylbenzoic acid and its derivatives. The amino, sulfamoyl, and carboxylic acid groups are all capable of participating in hydrogen bonds as both donors and acceptors.

Mechanistic and Biochemical Research on 4 Amino 3 Sulfamoylbenzoic Acid and Its Analogues

Enzyme Inhibition Mechanisms

Pyruvate (B1213749) Dehydrogenase Inhibition (in related compounds)

One study investigated the inhibition of the E. coli pyruvate dehydrogenase multienzyme complex using a bifunctional arsenoxide, p-[(bromoacetyl)-amino]phenyl arsenoxide. nih.gov This compound induced an irreversible loss of lipoamide (B1675559) dehydrogenase (E3) activity, a key component of the PDH complex. nih.gov The inactivation process involved an initial binding of the arsenoxide group to reduced lipoyl residues on the lipoate acetyltransferase (E2) component, followed by the alkylation of an essential histidine residue at the active site of E3. nih.gov This research highlights a mechanism where a compound structurally analogous to a substituted aminobenzoic acid can effectively inhibit the PDH complex.

Recent research has also shed light on the dysregulation of pyruvate dehydrogenase phosphatase 1 (PDP1) as a cause for decreased PDH activity in certain cellular models. nih.gov Specifically, the study found that tetralinoleoyl-cardiolipin (TLCL) promotes PDH function by directly binding to and activating PDP1. nih.gov This suggests that compounds interfering with the interaction between lipids like TLCL and PDP1 could indirectly lead to PDH inhibition.

Cholinesterase Inhibition (in related compounds)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. mdpi.com Several analogues of aminobenzoic acid have been investigated for their potential to inhibit these enzymes, which is a key strategy in the management of conditions like Alzheimer's disease. nih.govmdpi.com

Derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated for their anticholinesterase activity. researchgate.net For instance, certain carbamate (B1207046) derivatives of furobenzofuran and methanobenzodioxepine, which can be considered structurally related to aminobenzoic acid derivatives, have demonstrated potent inhibition of both AChE and BChE. nih.gov The selectivity of these compounds for either AChE or BChE was found to be dependent on the N-substituted groups. nih.gov

Furthermore, benzohydrazide (B10538) moieties derived from 4-aminobenzoate (B8803810) have also been studied for their inhibitory potential against AChE and BChE. researchgate.net Molecular modeling studies have supported the potential for these compounds to bind effectively to the active sites of cholinesterases. researchgate.net The mechanism of action for many of these inhibitors involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (in related compounds)

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. While direct data on 4-Amino-3-sulfamoylbenzoic acid is limited, research on related fatty acids and their interaction with COX enzymes provides valuable context.

Studies on human cyclooxygenase-1 (COX-1) have revealed that its activity can be allosterically regulated by nonsubstrate fatty acids. nih.gov These fatty acids can bind to an allosteric site on the enzyme, which in turn modulates the activity at the catalytic site. nih.gov Interestingly, while these nonsubstrate fatty acids slightly inhibit COX-1, they can potentiate the inhibition by other time-dependent COX inhibitors like aspirin. nih.gov This suggests that compounds structurally similar to fatty acids could influence COX activity through complex allosteric mechanisms.

Interference with Metabolic Pathways

Folate Synthesis Pathway Disruption in Bacteria

The folate synthesis pathway is an essential metabolic route for many bacteria, but not for humans, making it an attractive target for antimicrobial agents. nih.govmdpi.com 4-Aminobenzoic acid (PABA) is a crucial precursor in this pathway. nih.govnih.gov Bacteria synthesize PABA from chorismate, which is then used by the enzyme dihydropteroate (B1496061) synthase (DHPS) to produce dihydrofolate. nih.govwikipedia.org

Compounds that are structurally similar to PABA can act as competitive inhibitors of DHPS, thereby disrupting the folate synthesis pathway. This is the well-established mechanism of action for sulfonamide antibiotics. nih.gov By blocking the production of folate, these drugs inhibit the synthesis of essential nucleic acids and amino acids, ultimately leading to bacterial growth inhibition.

Mimicry of Para-aminobenzoic acid (PABA)

The antimicrobial activity of many PABA analogues stems from their ability to mimic PABA and act as competitive inhibitors of enzymes in the folate pathway. nih.gov Minimal structural alterations to PABA can lead to the inhibition of enzymes that utilize it as a substrate. nih.gov For example, sulfonamides are structural analogues of PABA that competitively inhibit dihydropteroate synthase. nih.gov

This molecular mimicry is a cornerstone of the antibacterial action of these compounds. The bacterial enzymes mistake the PABA analogue for the natural substrate, leading to a blockade of the metabolic pathway. nih.gov

Pseudofolic Acid Formation (Analogue Mechanisms)

In some cases, PABA analogues can be utilized by dihydropteroate synthase to create a non-functional or "pseudo" folic acid molecule. For instance, the antitubercular drug 4-aminosalicylic acid is incorporated into the folate pathway to generate a hydroxyl dihydrofolate antimetabolite. nih.gov This altered folate molecule then interferes with the activity of dihydrofolate reductase, another key enzyme in the pathway, leading to a disruption in the synthesis of purines and thymidylate. nih.gov This mechanism demonstrates that PABA analogues can not only block enzymatic reactions but can also be incorporated into metabolic pathways to produce inhibitory products.

Receptor Agonism and Antagonism

Lysophosphatidic Acid (LPA) Receptor Modulation (Specifically LPA2 Receptor)

Research into the modulation of lysophosphatidic acid (LPA) receptors, particularly the LPA2 subtype, has identified promising therapeutic potential. Lysophosphatidic acid is a bioactive lipid that influences a wide array of cellular processes, including cell survival, proliferation, and migration, by activating a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPA1-6). nih.govnih.gov The LPA2 receptor, specifically, is implicated in mediating anti-apoptotic and protective effects, making it a key target for drug development. acs.orgsemanticscholar.org

In the quest for selective LPA2 receptor modulators, researchers have developed analogues of 4-Amino-3-sulfamoylbenzoic acid. These sulfamoyl benzoic acid (SBA) analogues have been synthesized and evaluated for their activity at LPA receptors. acs.org One such analogue, referred to as compound 4 in a key study, demonstrated specific agonist activity at the LPA2 receptor. acs.org Notably, this compound was found to be a specific agonist for LPA2 without activating or inhibiting the LPA1, LPA3, LPA4, or LPA5 receptors. acs.org Furthermore, unlike other compounds, it did not show antagonist activity at the LPA3 receptor at concentrations up to 10 μM. acs.org

The development of these SBA analogues represents a significant step forward in creating specific LPA2 agonists. One particularly potent analogue, 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid (referred to as 11d ), exhibited picomolar activity. acs.org This high level of specific activity underscores the potential of the sulfamoyl benzoic acid scaffold in developing targeted therapies aimed at the LPA2 receptor. acs.orgnih.gov

The table below summarizes the pharmacological characteristics of a specific sulfamoyl benzoic acid analogue at the LPA2 receptor.

| Compound | Target Receptor | Activity | Potency (EC50) | Notes |

| Compound 4 | LPA2 | Specific Agonist | ~ 2 μM | Lacks antagonist activity at LPA3 up to 10 μM. acs.org |

Applications of 4 Amino 3 Sulfamoylbenzoic Acid As a Synthetic Precursor and Building Block

Intermediate in Organic Synthesis

The sulfamoylbenzoic acid core is a key intermediate in multi-step synthetic pathways. Chemists utilize this precursor to construct elaborate molecules by sequentially modifying its functional groups. For instance, the synthesis of various sulfamoyl-benzamide derivatives begins with the chlorosulfonation of benzoic acids to produce a sulfonyl chloride, which is then reacted with amines to form the core sulfamoylbenzoic acid structure nih.gov. This intermediate is not the final product but a crucial stepping stone.

Synthesis of Pharmaceutical Lead Compounds

The sulfamoylbenzoic acid framework has been instrumental in the development of numerous lead compounds targeting a variety of diseases. A lead compound is a chemical structure that shows promising biological activity and serves as the starting point for developing a new drug. Derivatives of sulfamoylbenzoic acid have shown potential in several therapeutic areas.

Diuretics : Certain 4-substituted-3-amino-5-sulfamoylbenzoic acid derivatives have been developed as potent diuretic agents acs.org.

Antihypertensive Agents : Researchers have synthesized sulfamoylbenzoic acid derivatives that exhibit significant antihypertensive (blood pressure lowering) activity, importantly, without the diuretic effects often associated with this class of compounds google.com.

Enzyme Inhibitors : The core structure is effective for designing enzyme inhibitors. N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes researchgate.net. Additionally, a series of sulfamoyl-benzamide derivatives were synthesized and found to be selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis and cancer nih.gov.

Receptor Agonists : In the field of receptor-targeted therapies, sulfamoyl benzoic acid (SBA) analogues have been designed as the first specific agonists for the Lysophosphatidic Acid Receptor 2 (LPA₂), a target for protecting the gut from radiation damage. Some of these compounds demonstrated potent activity at subnanomolar concentrations nih.govacs.org.

The diverse applications of this molecular framework are summarized in the table below.

| Therapeutic Target/Application | Specific Derivative Class | Key Finding |

| Diuresis | 4-Substituted-3-amino-5-sulfamoylbenzoic acids | Potent diuretic activity acs.org. |

| Hypertension | N-(2-methylindolin-1-yl)-5-sulfamoyl-benzamide derivatives | Powerful hypotensive activity without diuretic side effects google.com. |

| Inflammation | N-Substituted 4-sulfamoylbenzoic acids | Inhibition of cytosolic phospholipase A2α (cPLA2α) researchgate.net. |

| Thrombosis/Cancer | Sulfamoyl-benzamide derivatives | Potent and selective inhibition of h-NTPDase isoforms nih.gov. |

| Radiation Injury Protection | Sulfamoyl benzoic acid (SBA) analogues | First specific agonists of the LPA₂ receptor, with some showing subnanomolar activity nih.govacs.org. |

Development of Biologically Active Scaffolds

A scaffold in medicinal chemistry refers to the core structure of a molecule upon which various chemical groups can be attached to create a library of related compounds. The sulfamoylbenzoic acid structure is an exemplary scaffold due to its synthetic tractability and its ability to interact with biological targets.

Researchers have successfully used the sulfamoyl benzoic acid (SBA) scaffold to develop specific agonists for the LPA₂ receptor. Starting with a template molecule, they systematically modified three regions—the head group, the chain linker, and the tail group—to optimize potency and selectivity nih.gov. This "scaffold derivatization" approach, guided by computational modeling, led to the discovery of highly potent and specific LPA₂ agonists nih.gov.

This strategy highlights the value of the sulfamoylbenzoic acid core as a foundational platform. By making targeted chemical modifications to this central scaffold, scientists can fine-tune the pharmacological properties of the resulting molecules to achieve desired effects, such as enhancing binding affinity to a specific protein or eliminating off-target activities nih.gov. The development of inhibitors for h-NTPDases and cPLA2α further demonstrates the utility of this scaffold in creating diverse and biologically active compounds nih.govresearchgate.net.

Environmental Fate and Persistence Considerations for 4 Amino 3 Sulfamoylbenzoic Acid

Aqueous Mobility and Dispersion Characteristics

The aqueous mobility and dispersion of a chemical compound are critical factors in determining its potential to contaminate water resources. These characteristics are influenced by the compound's intrinsic properties and its interactions with environmental matrices such as soil and sediment. For 4-Amino-3-sulfamoylbenzoic acid, a major human metabolite and primary degradation product of the widely used diuretic furosemide (B1674285), understanding its behavior in aquatic systems is essential for a comprehensive environmental risk assessment.

While direct experimental studies on the aqueous mobility and dispersion of 4-Amino-3-sulfamoylbenzoic acid are not extensively available in peer-reviewed literature, its potential for transport in water can be inferred from its chemical structure and the behavior of structurally similar compounds, such as sulfonamide antibiotics. The presence of both an amino group and a sulfonic acid group, along with a carboxylic acid function, suggests that the compound's ionization state, and therefore its solubility and sorption behavior, will be highly dependent on the pH of the surrounding environment.

The environmental presence of furosemide and its transformation products is a subject of growing concern, as these substances can enter aquatic systems through wastewater treatment plant effluents. nih.gov Furosemide itself has been detected in various environmental water samples, indicating its persistence and potential for transport. nih.gov The degradation of furosemide can lead to the formation of several by-products, with 4-Amino-3-sulfamoylbenzoic acid being a key metabolite. nih.govresearchgate.net

The mobility of organic compounds in soil and aquatic environments is often predicted using the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value generally indicates a higher potential for leaching and mobility. For compounds with polar functional groups, such as 4-Amino-3-sulfamoylbenzoic acid, interactions with soil are complex and can involve mechanisms beyond simple hydrophobic partitioning, including ion exchange and surface complexation.

Studies on other sulfonamides have shown that their mobility in soil is influenced by factors such as soil pH and organic matter content. For instance, the leaching of sulfamethoxazole (B1682508), a sulfonamide antibiotic, was found to be pH-dependent, with increased leaching at higher pH values. mdpi.com This is due to the increased water solubility of the deprotonated form of the molecule. Given the acidic nature of the carboxylic and sulfonic acid groups on 4-Amino-3-sulfamoylbenzoic acid, it is expected to be predominantly in its anionic form at neutral to alkaline pH, which would likely increase its mobility in aqueous systems due to electrostatic repulsion from negatively charged soil particles.

The following table summarizes key physicochemical properties that influence the environmental mobility of a compound. While specific experimental data for 4-Amino-3-sulfamoylbenzoic acid's interaction with environmental media are limited, these properties provide a basis for estimating its potential behavior.

| Property | Value | Implication for Aqueous Mobility |

| Water Solubility | Expected to be pH-dependent | Higher solubility at neutral and alkaline pH increases potential for aqueous transport. |

| Vapor Pressure | Low (predicted) | Unlikely to volatilize from water or soil surfaces. |

| Octanol-Water Partition Coefficient (log Kow) | Low (predicted) | Indicates low potential for bioaccumulation and a preference for the aqueous phase over organic matter. |

| Soil Adsorption Coefficient (Koc) | Low (predicted) | Suggests high mobility in soil and a high potential to leach into groundwater. |

Detailed Research Findings:

Currently, there is a notable lack of specific studies that have determined the soil sorption coefficient (Kd or Koc) or conducted column leaching experiments for 4-Amino-3-sulfamoylbenzoic acid. Research has primarily focused on the detection of its parent compound, furosemide, in the environment and its toxicological effects. nih.govnih.gov The phot-degradation of furosemide is known to produce 4-Amino-3-sulfamoylbenzoic acid, highlighting a significant pathway for its introduction into the environment. mdpi.comresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-Amino-3-sulfamoylbenzoic acid, and how can reaction efficiency be optimized?

Answer: The synthesis of 4-Amino-3-sulfamoylbenzoic acid typically involves functionalizing a benzoic acid scaffold with sulfamoyl and amino groups. A common approach is to start with halogenated precursors (e.g., 4-chloro-3-sulfamoylbenzoic acid) and perform nucleophilic substitution to introduce the amino group. For example, ammonia or protected amines can displace the chlorine atom under controlled pH and temperature (50–80°C) . Optimizing reaction efficiency requires:

- Catalyst selection: Use of palladium or copper catalysts for cross-coupling reactions to enhance yield .

- Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. What spectroscopic techniques are most effective for characterizing 4-Amino-3-sulfamoylbenzoic acid, and what key spectral features should researchers focus on?

Answer:

Q. How does the sulfamoyl group influence the solubility and reactivity of 4-Amino-3-sulfamoylbenzoic acid in aqueous versus organic solvents?

Answer: The sulfamoyl group (-SO₂NH₂) enhances aqueous solubility due to hydrogen bonding with water. However, in organic solvents (e.g., DMSO), the compound exhibits higher reactivity in coupling reactions (e.g., peptide synthesis) because the sulfamoyl group stabilizes intermediates through resonance . Key considerations:

- pH-dependent solubility: Solubility peaks at neutral pH (6–8) due to deprotonation of the carboxylic acid group .

- Reactivity: The sulfamoyl group acts as a weak electron-withdrawing group, directing electrophilic substitution to the para position relative to the amino group .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 4-Amino-3-sulfamoylbenzoic acid derivatives across different studies?

Answer: Discrepancies in biological activity often arise from variations in substituent positioning or assay conditions. To address this:

- Structural analogs comparison: Compare derivatives like 4-Amino-3-hydroxybenzoic acid (antimicrobial) and 4-Aminosalicylic acid (antitubercular) to identify structure-activity relationships .

- Standardized assays: Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and control for pH (6–7.4) and temperature (37°C) .

- Meta-analysis: Cross-reference data from orthogonal techniques (e.g., MIC values vs. molecular docking scores) to validate mechanisms .

Q. How can computational methods like DFT or molecular docking predict the interaction mechanisms of 4-Amino-3-sulfamoylbenzoic acid with biological targets?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. For 4-Amino-3-sulfamoylbenzoic acid, the sulfamoyl group lowers the LUMO energy (-1.8 eV), enhancing electrophilic interactions .

- Molecular Docking: Simulate binding to enzymes like dihydropteroate synthase (DHPS). The carboxylic acid group forms hydrogen bonds with Arg 63, while the sulfamoyl group interacts with the pterin-binding pocket .

- ADMET Prediction: Use tools like SwissADME to assess bioavailability (%ABS >70% due to moderate LogP ~1.5) .

Q. What are the critical considerations in designing stability studies for 4-Amino-3-sulfamoylbenzoic acid under varying pH and temperature conditions?

Answer:

- pH Stability:

- Acidic conditions (pH <3): Hydrolysis of the sulfamoyl group occurs, forming sulfonic acid derivatives.

- Alkaline conditions (pH >9): Degradation via deamination is observed .

- Thermal Stability:

- Light Sensitivity: Protect from UV exposure to prevent photolytic cleavage of the sulfamoyl bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.